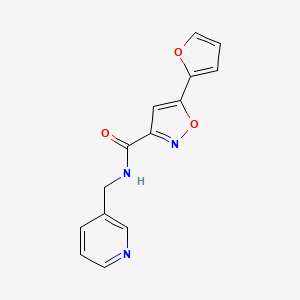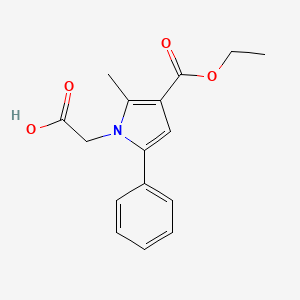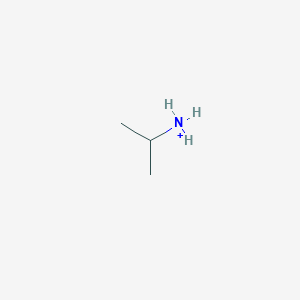
Isopropylaminium
Vue d'ensemble
Description
Isopropylaminium is conjugate acid of isopropylamine. It is a conjugate acid of an isopropylamine.
Applications De Recherche Scientifique
1. Applications in Bioengineering
Isopropylaminium, particularly in the form of poly(N-isopropyl acrylamide) (pNIPAM), has significant applications in bioengineering. pNIPAM substrates are notably used for the nondestructive release of biological cells and proteins. This feature is critical in studies involving the extracellular matrix (ECM), cell sheet engineering for tissue transplantation, tumorlike spheroid formation, and the study of bioadhesion and bioadsorption. It is also pivotal in manipulating or deforming individual cells (Cooperstein & Canavan, 2010).
2. Role in Nutritional Research
Isopropylaminium and its derivatives have applications in nutritional research through the use of isotopic methods. These techniques, involving isotopes like oxygen-18 and hydrogen-2 (deuterium), are vital for assessing nutrient intake, body composition, and energy expenditure. They are particularly relevant in studying undernutrition and obesity in developing countries. The deuterium dilution technique, for example, is used to measure breastmilk intake and infant growth (Iyengar, 2002).
3. Proteomics Research
In proteomics, isopropylaminium compounds are utilized in bioinformatic workflows, especially in the analysis of isobarically labeled, quantitative proteomics experiments. Tools like IsoProt provide a comprehensive and reproducible framework for analyzing such data, ensuring consistency and accuracy in proteomic research (Griss, Vinterhalter, & Schwämmle, 2018).
4. Synthesis of Unnatural Amino Acids
Isopropylamine, as an amino donor, is instrumental in the ω-transaminase-catalyzed synthesis of unnatural amino acids. This process is significant for the cost-effective and efficient production of these amino acids, which have various applications in biological research (Park, Dong, & Shin, 2013).
5. Isotope Biogeochemistry in Marine Ecology
Stable isotope analysis, using isotopes derivable from isopropylaminium compounds, is a crucial tool in marine ecology. It helps in understanding the diet, habitat use, and movement of marine mammals, providing invaluable insights into their ecology and conservation (Newsome, Clementz, & Koch, 2010).
Propriétés
Nom du produit |
Isopropylaminium |
|---|---|
Formule moléculaire |
C3H10N+ |
Poids moléculaire |
60.12 g/mol |
Nom IUPAC |
propan-2-ylazanium |
InChI |
InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/p+1 |
Clé InChI |
JJWLVOIRVHMVIS-UHFFFAOYSA-O |
SMILES canonique |
CC(C)[NH3+] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

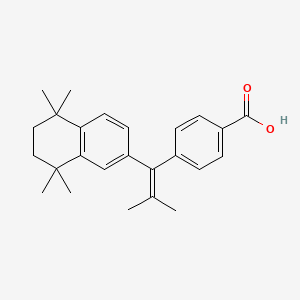
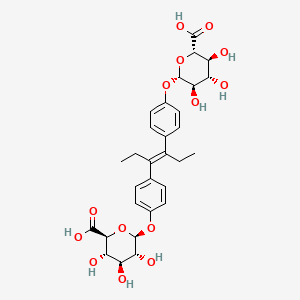
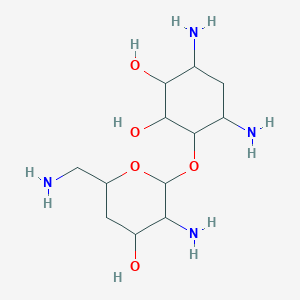
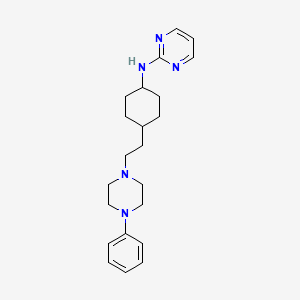
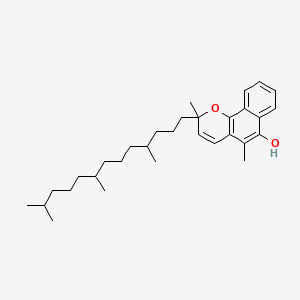
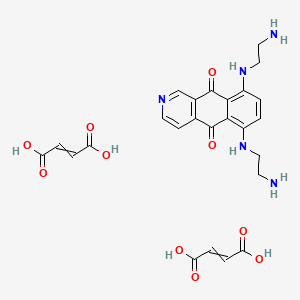
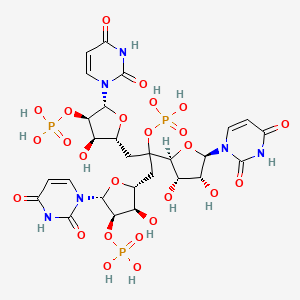
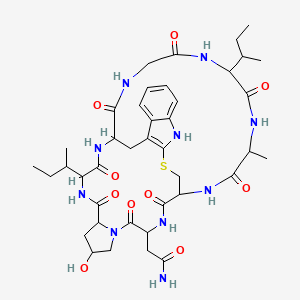

![N-(3-fluorophenyl)-2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1228906.png)
![N-[4-(2,5-dimethoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)cyclohexanecarboxamide](/img/structure/B1228907.png)
![N-[4-(4-chlorophenyl)-2-thiazolyl]-N-[3-(diethylamino)propyl]-2-furancarboxamide](/img/structure/B1228908.png)
